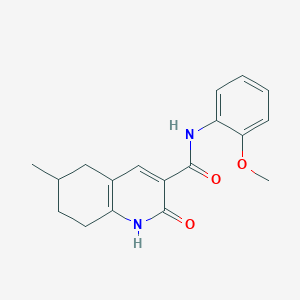

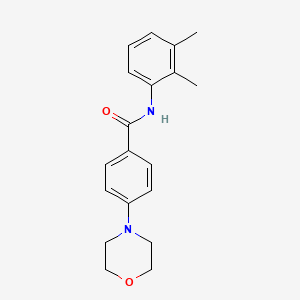

N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

Overview

Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include details about its appearance (solid, liquid, color, etc.) and any distinctive odors .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes details about the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. Spectroscopic properties (UV-Vis, IR, NMR, etc.) may also be included .Scientific Research Applications

Polymeric Applications A study by Patil et al. (2011) focused on the synthesis of new polyamides containing the quinoxaline moiety for potential applications in materials science. These polyamides were characterized by their solubility, thermal stability, and amorphous nature, indicating their suitability for high-performance materials applications due to excellent thermal stability and inherent viscosities. This research highlights the relevance of quinoxaline derivatives in developing advanced polymeric materials with potential use in various industrial applications, such as coatings, films, and fibers (Patil, V. B., Sayyed, M., Mahanwar, P., Wadgaonkar, P., & Maldar, N., 2011).

Antimicrobial Activity Research by Mohsen et al. (2014) synthesized new quinoxaline derivatives bearing amide moiety to evaluate their antimicrobial activity. This study identified compounds with significant activity against specific strains of Candida, showcasing the potential of quinoxaline derivatives as antimicrobial agents. The findings suggest a promising avenue for the development of new antimicrobial drugs targeting resistant strains of microorganisms, underscoring the versatility of quinoxaline derivatives in pharmaceutical research (Mohsen, U. A., Yurttaş, L., Acar, U., Özkay, Y., Kaplacikli, Z., Gençer, H. K., & Cantürk, Z., 2014).

Catalysis and Synthesis Imamoto et al. (2012) explored the use of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research is indicative of the role of quinoxaline derivatives in catalysis, particularly in the synthesis of chiral pharmaceutical ingredients. The study demonstrates the effectiveness of these compounds in facilitating high enantioselectivities and catalytic activities, which are crucial for the efficient production of chiral drugs (Imamoto, T., Tamura, K., Zhang, Z., Horiuchi, Y., Sugiya, M., Yoshida, K., Yanagisawa, A., & Gridnev, I., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(2-methoxyphenyl)-6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-11-7-8-14-12(9-11)10-13(17(21)19-14)18(22)20-15-5-3-4-6-16(15)23-2/h3-6,10-11H,7-9H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGMBHJUYKMEGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C=C(C(=O)N2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-pyrrolidinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4507814.png)

![benzyl [3-oxo-1-(4-propoxybenzoyl)-2-piperazinyl]acetate](/img/structure/B4507819.png)

![N-(3-acetylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide](/img/structure/B4507829.png)

![2-ethyl-N-[4-(methylthio)benzyl]-2H-tetrazol-5-amine](/img/structure/B4507830.png)

![2-[3-[4-(3-chlorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4507832.png)

![1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B4507840.png)

![1-(1-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-indol-3-yl)ethanone](/img/structure/B4507848.png)

![6-fluoro-1-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-1H-indole](/img/structure/B4507866.png)

![1-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B4507868.png)

![N-[3-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methanesulfonamide](/img/structure/B4507885.png)